ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE
Description
ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with an ethyl ester and a carbamoylmethylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-12(17)15-9-6-4-3-5-8(9)14-11(15)19-7-10(13)16/h3-6H,2,7H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGLUQNHPFXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multi-step organic reactions One common method includes the reaction of 2-mercaptobenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-(CARBAMOYLMETHYL)SULFANYL-5-CYANO-4-[2-(DIFLUOROMETHOXY)PHENYL]-2-METHYL-1,4-DIHYDRO-PYRIDINE-3-CARBOXYLATE
- 2-{[4-(CARBAMOYLMETHYL)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Uniqueness
ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is unique due to its benzodiazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
